N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide
Description
N-(1H-Benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic small molecule featuring a benzimidazole core linked via a methylene group to a propanamide chain. The propanamide moiety is substituted at the terminal position with a 4-methoxyindole group. This compound’s structural uniqueness lies in the combination of benzimidazole and indole pharmacophores, both of which are prevalent in bioactive molecules targeting enzymes, receptors, and nucleic acids .
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-8-4-7-17-14(18)9-11-24(17)12-10-20(25)21-13-19-22-15-5-2-3-6-16(15)23-19/h2-9,11H,10,12-13H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
HCFHIEUNOQIQTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Core Structural Assembly
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide involves three primary stages:
-
Indole Synthesis : The 4-methoxyindole moiety is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a carbonyl compound (e.g., 4-methoxyphenylacetaldehyde) under acidic conditions.
-
Benzimidazole Synthesis : The benzimidazole component is prepared by condensing o-phenylenediamine with carboxylic acid derivatives, followed by cyclization.
-
Amide Coupling : The final step involves coupling the indole and benzimidazole intermediates via a propanamide linker using carbodiimide-based reagents.
Key Reaction: Amide Bond Formation
The coupling of 3-(4-methoxy-1H-indol-1-yl)propanoic acid and 1H-benzimidazol-2-ylmethanamine is typically mediated by N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which then reacts with the amine.
Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | DCC/HOBt | |
| Solvent | DCM or DMF | |
| Temperature | 0–25°C | |
| Reaction Time | 12–24 hours | |
| Yield | 65–78% |
Stepwise Preparation Protocol
Synthesis of 3-(4-Methoxy-1H-Indol-1-yl)Propanoic Acid
-
Indole Alkylation : 4-Methoxyindole is treated with acryloyl chloride in tetrahydrofuran (THF) to form 3-(4-methoxy-1H-indol-1-yl)propanoyl chloride.
-
Hydrolysis : The acyl chloride is hydrolyzed using aqueous NaOH to yield the free carboxylic acid.
Analytical Data
-
Molecular Formula : C₁₂H₁₃NO₃
-
Melting Point : 142–145°C
-
Purity (HPLC) : ≥95%
Synthesis of 1H-Benzimidazol-2-ylmethanamine
-
Benzimidazole Formation : o-Phenylenediamine reacts with glycolic acid in HCl to generate 1H-benzimidazol-2-ylmethanol.
-
Oxidation and Amination : The alcohol is oxidized to the aldehyde (using MnO₂) and subsequently converted to the amine via reductive amination with ammonium acetate and NaBH₃CN.
Optimization Note :
Final Coupling and Purification
The carboxylic acid and amine are combined in DCM with DCC/HOBt. The crude product is purified via:
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).
-
Recrystallization : Ethanol/water (4:1) to achieve >99% purity.
Yield Comparison
Critical Analysis of Methodologies
Solvent and Reagent Impact
Scalability Challenges
-
Cost of DCC : DCC is economical for lab-scale synthesis but generates dicyclohexylurea (DCU), complicating industrial-scale purification.
-
Temperature Sensitivity : Exothermic reactions above 25°C reduce yield by promoting hydrolysis.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
-
HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could occur at the amide group, potentially using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions could take place on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, given the biological activity of benzimidazole and indole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with benzimidazole and indole moieties can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pharmacological and Physicochemical Comparisons
- Compound 50 and related indomethacin analogs exhibit COX-2 selectivity due to the chlorobenzoyl and sulfonamide groups . Piperidine derivatives (e.g., CAS 1282124-80-4) may target CNS pathways owing to increased blood-brain barrier permeability .
Physicochemical Properties :
Key Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| Target Compound | Dual pharmacophore; modular synthesis | Lack of explicit bioactivity data |
| ZINC71804814 | Validated acetylcholinesterase inhibition; commercial availability | Propyl linker may reduce metabolic stability |
| Compound 50 | High COX-2 selectivity; robust synthetic yield (~80%) | Potential toxicity from chlorobenzoyl group |
| Piperidine Derivatives | Enhanced CNS penetration | Synthetic complexity due to N-benzylpiperidine moiety |
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound notable for its complex structure, featuring both benzimidazole and indole moieties. This compound, with the molecular formula and a molecular weight of 348.4 g/mol, exhibits significant biological activities that make it a candidate for various pharmacological applications.
Structural Characteristics
The compound's structure includes:
- Benzimidazole Ring : Known for diverse pharmacological properties.
- Indole Moiety : Enhances biological activity through various interactions.
- Methoxy Group : Influences electronic properties and reactivity.
Pharmacological Properties
Research indicates that compounds containing benzimidazole and indole structures often display a range of biological activities including:
- Anticancer Activity : Several studies have highlighted the potential of benzimidazole derivatives in inhibiting cancer cell proliferation. For instance, this compound has shown promising results in vitro against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cells, with percentage inhibitions comparable to standard chemotherapeutic agents like cisplatin .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in cells. The benzimidazole component is known to modulate enzyme activities, while the indole part may facilitate interactions with receptors or DNA, leading to altered cellular functions.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzimidazole : Achieved through condensation reactions involving o-phenylenediamine.
- Indole Synthesis : Often synthesized via Fischer indole synthesis.
- Coupling Reaction : The final step links the benzimidazole and indole moieties through a propanamide group.
Comparison with similar compounds reveals that variations in substituents can significantly impact biological activity:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| N-(1H-benzimidazol-2-ylmethyl)-3-(1H-indol-1-yl)propanamide | Lacks methoxy group | Different reactivity due to absence of methoxy group |
| N-(1H-benzimidazol-2-ylmethyl)-3-(4-hydroxy-1H-indol-1-yl)propanamide | Contains hydroxyl group | Hydroxyl group may alter hydrogen bonding capabilities |
| N-(4-methoxyphenyl)-3-propionamidoindole | Similar indole structure | Different biological activity profile due to phenolic substitution |
Case Studies
Several studies have documented the effectiveness of this compound in preclinical models:
- Anticancer Efficacy : A study evaluating a series of benzimidazole derivatives found that this compound exhibited over 70% inhibition in MCF-7 cell lines, indicating significant anticancer potential compared to controls .
- Antimicrobial Testing : In tests against E. coli and S. aureus, the compound demonstrated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, suggesting its potential as a new antimicrobial agent .
Q & A
Q. How to predict its ADMET properties computationally?
- Answer :
- SwissADME : Predict logP (~2.8), CYP450 inhibition .
- MD simulations : Assess membrane permeability (e.g., Caco-2 cell models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
